4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)benzenesulfonamide
Description
The compound 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)benzenesulfonamide features a benzenesulfonamide scaffold substituted with a furan-2-ylmethyl group at the nitrogen atom. The benzene ring is connected via an ethyl linker to a 1,3-dioxo-1H-benzo[de]isoquinoline moiety, a bicyclic system with electron-withdrawing ketone groups.
Properties
IUPAC Name |
4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(furan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5S/c28-24-21-7-1-4-18-5-2-8-22(23(18)21)25(29)27(24)14-13-17-9-11-20(12-10-17)33(30,31)26-16-19-6-3-15-32-19/h1-12,15,26H,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHOIAUYODPHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC4=CC=C(C=C4)S(=O)(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[de]isoquinoline-1,3-dione core, which can be synthesized through a radical cascade reaction involving acryloyl benzamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Medicinal Applications
-
Antitumor Activity
- Compounds containing benzo[de]isoquinoline derivatives have been reported to exhibit antitumor properties. These compounds can inhibit various cancer cell lines by interfering with cellular signaling pathways.
- A study demonstrated that derivatives of benzo[de]isoquinoline showed selective inhibition of phosphoinositide 3-kinase (PI3K), which is often overexpressed in tumors. This suggests that the compound may serve as a lead for developing targeted cancer therapies .
-
Antimicrobial Properties
- Sulfonamide compounds have historically been used for their antimicrobial effects. The unique structure of this compound may enhance its efficacy against bacterial infections.
- Research indicates that similar sulfonyl-hydrazones have demonstrated antimicrobial activity, suggesting potential applications for this compound in treating infections .
-
Anti-inflammatory Effects
- The furan moiety in the compound is associated with anti-inflammatory activity. Compounds with furan rings have been shown to inhibit inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs.
Table 1: Summary of Biological Activities
Synthesis and Characterization
The synthesis of 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)benzenesulfonamide involves several steps:
- Formation of the Dioxo-Benzo[de]isoquinoline Framework : This can be achieved through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The introduction of the sulfonamide group typically involves reacting an amine with a sulfonyl chloride.
- Characterization Techniques : The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .
Mechanism of Action
The mechanism of action of 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[de]isoquinoline core structure allows for strong π–π stacking interactions, which can influence the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes structural analogs and their distinguishing features:
Functional Group Impact on Properties
- Furan-2-ylmethyl vs. In contrast, the 4-fluorophenyl group in CAS 331433-69-3 increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Linker Flexibility: The ethyl linker in the target compound offers moderate conformational flexibility compared to the propyl linker in compound 4 ().
- Sulfonamide Modifications : The sulfamoyl benzoic acid in compound 4 () introduces a carboxylic acid group, enabling ionic interactions with target proteins. This contrasts with the neutral furan-2-ylmethyl group in the target compound, which may rely on π-π stacking or hydrophobic interactions .
Biological Activity
The compound 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, focusing on its pharmacological effects, particularly in cancer research and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.45 g/mol. The structure includes a benzenesulfonamide moiety, a furan ring, and a benzo[de]isoquinoline derivative, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For example, derivatives of benzo[de]isoquinoline have shown significant antiproliferative effects against various cancer cell lines:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through caspase activation and inhibition of tubulin polymerization. This was evidenced by increased caspase-3 activation in treated A549 lung cancer cells, suggesting a pathway for programmed cell death .
- Selectivity and Potency : In comparative studies, certain derivatives exhibited up to a tenfold increase in potency over standard chemotherapy agents like Combretastatin-A4 (CA-4), demonstrating excellent selectivity against human aortic arterial endothelial cells (HAAECs) .
| Compound | IC50 (µM) | Cancer Cell Lines |
|---|---|---|
| This compound | 0.06 - 0.17 | A549, ME-180 |
| CA-4 | 0.05 - 0.09 | A549 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
- Fungicidal Activity : It demonstrated high efficacy against fungi such as Alternaria solani, Fusarium graminearum, and Phytophthora infestans. These findings suggest its potential use as an antifungal agent .
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- In Vitro Studies : In vitro experiments revealed that the compound significantly inhibited cell proliferation in various cancer cell lines with observed IC50 values comparable to established chemotherapeutics .
- Ex Vivo Experiments : Ex vivo studies indicated that the compound could modulate smooth muscle relaxation responses when administered in conjunction with known vasodilators like papaverine, suggesting potential cardiovascular applications .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions of the compound with target proteins involved in cancer progression, revealing favorable binding affinities that support its therapeutic potential .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?
Methodological Answer:
The synthesis involves multi-step organic reactions, starting with the condensation of 1,3-dioxo-1H-benzo[de]isoquinoline derivatives with ethylenediamine analogs, followed by sulfonylation using furan-2-ylmethylamine. Key steps include:
- Trifluoromethanesulfonate activation of the benzo[de]isoquinoline core to enhance reactivity .
- Nucleophilic substitution for introducing the ethyl linker, monitored via TLC to track intermediate formation .
- Sulfonylation under anhydrous conditions using DCM as a solvent and DMAP as a catalyst .
Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. HPLC (C18 column, acetonitrile/water mobile phase) validates purity (>95%) .
Basic: How can the crystal structure and conformation be determined experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:
- Crystallization : Use slow evaporation of a saturated DMSO/ethanol solution at 293 K .
- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 2θ range of 3–50°, and integration of reflections with R < 0.05 .
- Validation : Compare bond lengths (e.g., C–C = 0.006 Å mean deviation) and torsional angles with density functional theory (DFT) calculations .
Advanced: How do electronic effects of the furan and benzo[de]isoquinoline moieties influence spectroscopic characterization?
Methodological Answer:
- NMR Challenges : The electron-withdrawing 1,3-dioxo group deshields adjacent protons (δ 8.5–9.0 ppm for aromatic Hs). The furan’s electron-rich oxygen causes splitting in the ethyl linker’s CH₂ signals (δ 3.5–4.5 ppm) .
- IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ confirm the sulfonamide (S=O) and 1,3-diketone (C=O) groups .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of the furan-methyl group) .
Advanced: What strategies resolve contradictions in biological activity data across assays?
Methodological Answer:
Contradictions may arise from:
- Solubility issues : Use DMSO stock solutions (<0.1% v/v) with surfactants (e.g., Tween-80) to prevent aggregation in aqueous media .
- Assay variability : Standardize cell lines (e.g., HEK293 for receptor binding) and include positive controls (e.g., known sulfonamide inhibitors) .
- Metabolic interference : Perform LC-MS/MS to quantify intact compound vs. metabolites in in vivo models .
Basic: What computational tools predict this compound’s solubility and pharmacokinetics?
Methodological Answer:
- LogP Calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients (predicted LogP ~3.5) .
- Solubility Prediction : Employ the General Solubility Equation (GSE) with melting point data (estimated >200°C from analogs ).
- ADMET Profiles : SwissADME or ADMETlab2.0 predict moderate blood-brain barrier permeability and CYP3A4 metabolism .
Advanced: How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
Methodological Answer:
- Modify the Furan Ring : Replace with thiophene to assess electron density effects on target binding .
- Sulfonamide Substituents : Introduce halogen atoms (e.g., Cl at the benzene ring) to improve hydrophobic interactions .
- Ethyl Linker Optimization : Replace with a propyl spacer to evaluate conformational flexibility via molecular docking (AutoDock Vina) against COX-2 or HDAC targets .
Basic: What analytical techniques confirm successful synthesis intermediates?
Methodological Answer:
- TLC Monitoring : Use silica plates with UV254; visualize intermediates under UV light (Rf values: 0.3–0.5 in ethyl acetate/hexane 1:3) .
- FT-IR for Intermediates : Confirm amine intermediates via N–H stretches at 3300–3500 cm⁻¹ .
- MALDI-TOF MS : Detect low-abundance intermediates (e.g., ethyl-benzo[de]isoquinoline precursor) .
Advanced: How can in vivo efficacy be evaluated while minimizing off-target effects?
Methodological Answer:
- Animal Models : Use hyperlipidemic rats (high-fat diet) for metabolic studies, with dose escalation (10–100 mg/kg) .
- Toxicology Screening : Measure liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly .
- Target Engagement : Radiolabel the compound with ¹⁴C for tissue distribution studies and autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
